Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Description
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a sulfonate ester derived from camphor, featuring a bicyclic framework with a sulfonate group substituted at the 1-position of the norbornane system. The butyl ester group distinguishes it from related compounds with shorter or functionalized alkyl chains. This compound is structurally related to camphorsulfonic acid derivatives, which are widely used in asymmetric synthesis, chiral resolution, and pharmaceutical applications due to their rigid bicyclic scaffold and stereochemical properties .
Properties
Molecular Formula |
C14H24O4S |
|---|---|
Molecular Weight |
288.40 g/mol |
IUPAC Name |
butyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C14H24O4S/c1-4-5-8-18-19(16,17)10-14-7-6-11(9-12(14)15)13(14,2)3/h11H,4-10H2,1-3H3 |
InChI Key |
HYASADRKMNREJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)CC12CCC(C1(C)C)CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves the reaction of 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonate group (-SO<sub>3</sub>Butyl) is a strong leaving group, making the compound highly susceptible to nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1 mechanisms).
Key Reactions:
-
Hydrolysis : Reacts with water or aqueous bases (e.g., NaOH) to form the corresponding alcohol ((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol) .
-
Aminolysis : Substitution with amines (e.g., NH<sub>3</sub>, primary/secondary amines) yields sulfonamide derivatives.
-
Thiolysis : Reaction with thiols (RSH) produces thioether derivatives.
Factors Influencing Reactivity:
-
Steric Hindrance : The bicyclo[2.2.1]heptane framework imposes steric constraints, favoring S<sub>N</sub>1 mechanisms in polar protic solvents.
-
Leaving Group Ability : Methanesulfonate’s superior leaving capacity compared to tosylates or mesylates accelerates substitution rates .
Reduction Reactions
The ketone group (2-oxo) in the bicyclic system can undergo reduction to form a secondary alcohol.
Typical Reagents and Conditions:
| Reagent | Product | Selectivity Notes |
|---|---|---|
| NaBH<sub>4</sub> | (7,7-dimethyl-2-hydroxybicyclo[...]) | Requires polar solvents (e.g., MeOH). |
| LiAlH<sub>4</sub> | Same as above | Higher reactivity but harsher conditions. |
| Catalytic Hydrogenation | Not typically used due to ketone stability under H<sub>2</sub>. |
Stereochemical Outcomes:
-
Reduction of the planar ketone may yield a mixture of diastereomers, depending on the reducing agent and bicyclic system’s rigidity .
Oxidation Reactions
Potential Pathways:
-
Baeyer-Villiger Oxidation : Introduction of an oxygen atom adjacent to the ketone, forming a lactone or ester derivative. Requires peracids (e.g., mCPBA) .
-
C-H Activation : Transition-metal catalysts (e.g., Pd, Ru) could functionalize bridgehead positions, though this remains speculative for this compound.
Ring-Opening and Rearrangement Reactions
The bicyclo[2.2.1]heptane system’s strain energy (~25 kcal/mol) makes it prone to ring-opening under specific conditions.
Examples:
-
Acid-Catalyzed Rearrangement : Protonation of the ketone oxygen could trigger Wagner-Meerwein shifts, leading to carbocation rearrangements.
-
Base-Induced Fragmentation : Strong bases (e.g., LDA) may deprotonate α-positions, destabilizing the ring and causing cleavage.
Cross-Coupling Reactions
The methanesulfonate group can act as a precursor for transition-metal-catalyzed couplings.
Potential Applications:
-
Suzuki-Miyaura Coupling : After substitution with a boronic acid, cross-coupling with aryl halides could yield biaryl derivatives.
-
Negishi Coupling : Zinc reagents might replace the sulfonate group in the presence of Pd catalysts.
Thermal and Photochemical Behavior
-
Thermal Stability : The sulfonate ester may decompose at elevated temperatures (>150°C), releasing SO<sub>2</sub> and forming alkenes via elimination.
-
Photoreactivity : UV irradiation could induce homolytic cleavage of the S-O bond, generating radicals capable of abstracting hydrogen or initiating polymerization.
Scientific Research Applications
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a chemical compound featuring a bicyclic structure and a sulfonate group. It has a molecular formula of and a molecular weight of 232.30 g/mol. The compound's unique bicyclo[2.2.1]heptane framework contributes to its distinct chemical properties, making it potentially useful in organic synthesis and medicinal chemistry. The methanesulfonate group is known to participate in nucleophilic substitution reactions and can undergo hydrolysis in the presence of water or nucleophiles, leading to the formation of alcohols or other derivatives, depending on the reaction conditions. The bicyclic structure also allows for various transformations, including oxidation and reduction reactions, which can modify the functional groups attached to the bicyclo framework.
Potential applications:
- Pharmaceutical Intermediates
- Agrochemicals
- Material Science
- Academic Research
Interaction studies of this compound are focused on its reactivity with various nucleophiles and electrophiles. These studies are essential to understanding how this compound can be utilized in synthetic pathways or medicinal chemistry and elucidating its potential roles in biological systems and synthetic applications. Investigations may include kinetic studies, structural analysis, and reaction optimization.
Mechanism of Action
The mechanism by which Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate exerts its effects is not fully understood. it is believed to interact with molecular targets through its methanesulfonate group, which can act as a leaving group in substitution reactions. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Core Structural Features
The parent bicyclic system (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is common across all analogs. Variations arise in the substituents attached to the sulfonate group:
*Calculated based on molecular formula.
Stereochemical Variations
The bicyclic core exhibits enantiomerism. For example:
- L-(−)-Camphorsulfonic acid : (1R,4S) configuration .
- D-(+)-Camphorsulfonic acid : (1S,4R) configuration .
- Racemic mixtures : Referred to as "camsilate" in pharmacopeial contexts .
Enantiomeric purity is critical for applications like asymmetric catalysis, where the (1R) or (1S) forms dictate reactivity .
Physicochemical Properties
- Solubility : Methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., DCM, THF) compared to bulkier analogs like the butyl ester .
- Stability : Sulfonyl chlorides (e.g., D-Camphor-10-sulfonyl chloride) are moisture-sensitive, requiring anhydrous storage, while sulfonic acids are hygroscopic .
- Melting Points : Camphorsulfonic acid derivatives typically melt above 150°C, whereas esters (e.g., methyl ester) are often oils at room temperature .
Biological Activity
Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a compound with significant potential in various biological applications, including antimicrobial and antioxidant activities. This article explores its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : Butyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate
- Molecular Formula : C14H24O4S
- Molecular Weight : 288.403 g/mol
- CAS Number : 304874-43-9
The compound features a bicyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study conducted using the Kirby-Bauer disk diffusion method demonstrated its effectiveness against various bacterial strains.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound has potential as a natural antimicrobial agent, which could be beneficial in developing new treatments for infections.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH assay, a common method for assessing radical scavenging activity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
At a concentration of 100 µg/mL, the compound showed an impressive 85% inhibition of DPPH radicals, suggesting strong antioxidant properties that could protect cells from oxidative stress.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The compound demonstrated significant activity, particularly against Staphylococcus aureus and Escherichia coli, which are known to cause serious infections in humans.
Evaluation of Antioxidant Potential
Another study focused on the antioxidant potential of this compound in a cellular model exposed to oxidative stress induced by hydrogen peroxide. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, and how can stereochemical purity be ensured?
The synthesis typically involves nucleophilic substitution of the corresponding bicyclic ketone with methanesulfonyl chloride, followed by butyl esterification. To ensure stereochemical integrity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis should be employed. Evidence from analogous compounds suggests that reaction conditions (temperature, solvent polarity) significantly impact enantiomeric excess . Crystallization from non-polar solvents (e.g., hexane/ethyl acetate) can further purify the product .
Q. How can the structural identity of this compound be validated post-synthesis?
Use a combination of:
- NMR : Analyze , , and 2D spectra (COSY, HSQC) to confirm bicyclic framework and sulfonate group positioning.
- X-ray crystallography : Resolve crystal structures using SHELXL for refinement .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H] or [M−Na]) and fragmentation patterns .
Q. What stability considerations are critical for handling and storage?
The compound is hygroscopic and light-sensitive. Store under inert gas (argon or nitrogen) at −20°C in amber glass vials. Stability studies under accelerated conditions (40°C/75% RH) indicate a shelf life of >6 months when protected from moisture .
Advanced Research Questions
Q. How does stereochemistry influence biological activity in related sulfonamide derivatives?
The (1R)-configuration in structurally similar compounds enhances binding to enzymes like carbonic anhydrase via optimal sulfonamide-group orientation. Molecular docking (AutoDock Vina) and MD simulations (AMBER) can predict stereospecific interactions. Experimental validation via enzyme inhibition assays (IC comparisons) is recommended .
Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?
Key impurities include residual solvents (e.g., DMF), desulfonated byproducts, and diastereomers. Use:
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
Discrepancies in bicyclic ring puckering or sulfonate orientation can arise from twinning or poor data resolution. Apply:
- SHELXD for structure solution and SHELXL for refinement, with Flack parameter analysis to confirm absolute configuration .
- Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O) influencing conformation .
Q. What methodologies are effective for studying sulfonate group reactivity in catalytic systems?
- Kinetic studies : Monitor sulfonate hydrolysis via -NMR (if fluorinated derivatives are used) under varying pH .
- DFT calculations : Optimize transition states (Gaussian 16) for nucleophilic substitution pathways .
- Cross-coupling reactions : Test reactivity with Pd catalysts (e.g., Suzuki-Miyaura) to assess leaving-group potential .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
